2-(3-Ethoxyphenyl)propanoic acid

Description

Contextualization of Arylpropanoic Acid Frameworks in Organic Synthesis

The 2-arylpropanoic acid motif, characterized by a propanoic acid moiety with an aryl group attached to the second carbon, is a cornerstone in modern organic and medicinal chemistry. researchgate.netorientjchem.org These structures, commonly known as "profens," are recognized as a major group of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org Their framework serves as a vital scaffold for developing therapeutic agents. ontosight.ai The synthesis and modification of this framework are central themes in pharmaceutical research, aiming to enhance efficacy and explore new biological activities. orientjchem.orgontosight.ai

A critical feature of the 2-arylpropanoic acid structure is the chiral center at the alpha-position of the carboxyl group. nih.govnews-medical.net This results in the existence of two enantiomers, (S) and (R), which often exhibit different pharmacological and metabolic behaviors. news-medical.netviamedica.pl While they share physical properties like melting point and solubility, their interaction with biological systems, which are inherently chiral, can differ significantly. news-medical.net This stereoisomerism is a key consideration in their synthesis and application.

Significance of Substituted Propanoic Acids in Chemical Research

The significance of substituted propanoic acids extends far beyond their well-known anti-inflammatory effects. The 2-arylpropanoic acid derivatives, in particular, are a widely used class of anti-inflammatory agents that have also shown potential as anticancer agents. frontiersin.org Research has focused on identifying the molecular targets responsible for these activities, highlighting profens as promising lead compounds for developing new, potent, and safe therapeutic agents. frontiersin.org

The versatility of the propanoic acid backbone allows for extensive chemical modifications, leading to compounds with diverse applications. ontosight.aiontosight.ai These derivatives are not only pivotal in drug development but also serve as building blocks in agrochemicals, such as pesticides and herbicides, and in materials science for the production of polymers and specialty chemicals. ontosight.ai The ability to introduce various substituents onto the aryl ring or modify the carboxylic acid function allows chemists to fine-tune the molecule's properties, such as solubility, stability, and biological activity, for specific applications. ontosight.aisolubilityofthings.com

Structural Overview of 2-(3-Ethoxyphenyl)propanoic Acid and Related Congeners

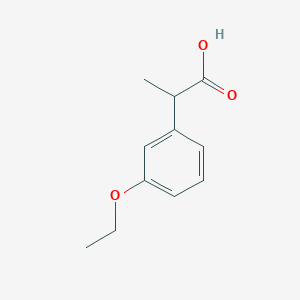

This compound belongs to the broad class of 2-arylpropanoic acids. Its structure consists of a central propanoic acid unit where the carbon atom adjacent to the carboxyl group is attached to a phenyl ring. This phenyl ring is substituted at the meta-position (position 3) with an ethoxy group (-OCH₂CH₃).

Below is a comparative table of this compound and its related congeners.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound |  | C₁₁H₁₄O₃ | 194.23 | Features a meta-ethoxy substituent on the phenyl ring. |

| Ibuprofen (B1674241) |  | C₁₃H₁₈O₂ | 206.28 | Contains a para-isobutyl substituent. It is a core analgesic and anti-inflammatory drug. wikipedia.orgchemicalbook.com |

| Ketoprofen (B1673614) |  | C₁₆H₁₄O₃ | 254.28 | Characterized by a meta-benzoyl substituent. It is a potent NSAID. wikipedia.orgchemicalbook.com |

| 2-Phenylpropanoic Acid |  | C₉H₁₀O₂ | 150.17 | The parent compound of this class, lacking any substituents on the phenyl ring. iarc.fr |

| Fenoprofen |  | C₁₅H₁₄O₃ | 242.27 | Contains a meta-phenoxy substituent. chemeo.com |

The nature and position of the substituent on the aryl ring significantly influence the compound's physicochemical properties, such as solubility and melting point, as well as its pharmacological activity. For instance, Ibuprofen is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone. news-medical.netwikipedia.org Ketoprofen is also a white crystalline powder with very low water solubility. solubilityofthings.comchemicalbook.com This low water solubility is a common trait among profens, driven by the hydrophobic nature of the large aryl substituent. solubilityofthings.com

Like its famous congeners, this compound is a chiral molecule. The pharmacological activity of profens resides almost exclusively in the (S)-enantiomer. nih.gov A fascinating aspect of this class of compounds is their unidirectional metabolic chiral inversion, where the largely inactive (R)-enantiomer is converted in the body to the active (S)-enantiomer. nih.govviamedica.pl This process effectively makes the (R)-form a prodrug of the (S)-form. nih.gov

Historical Development of Synthetic Approaches to Arylpropanoic Acids

The synthesis of 2-arylpropanoic acids has evolved significantly over the years, driven by the commercial importance of profen drugs. The original synthesis of Ibuprofen developed by the Boots Group was a six-step process starting from isobutylbenzene. news-medical.netwikipedia.org This relatively long pathway spurred the development of more efficient and economical methods. A major breakthrough was the BHC (Boots-Hoechst Celanese) synthesis, a three-step process that is more atom-economical and greener than the original route.

Modern synthetic strategies continue to be developed, focusing on efficiency, cost-effectiveness, and stereoselectivity. researchgate.net General methods often involve the methylation of arylacetonitriles followed by hydrolysis to yield the desired 2-arylpropionic acid. orgsyn.org Other approaches include the hydrocarbonylation of corresponding styrenes or the reduction of α,β-unsaturated esters. researchgate.net

Recent advancements have focused on enantioselective synthesis to produce the more active (S)-enantiomer directly, thus avoiding the need to administer a racemic mixture. nih.gov These methods often employ chiral catalysts or enzymatic resolutions. nih.govresearchgate.net For example, biocatalysts, such as lipases or engineered esterases, are used for the kinetic resolution of racemic esters of profens, selectively hydrolyzing one enantiomer to yield the enantiomerically pure acid. frontiersin.orgnih.govresearchgate.net These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

InChI Key |

PRGCYLZSFWGTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Ethoxyphenyl Propanoic Acid

Classical Organic Synthesis Routes to 2-Arylpropanoic Acids

Traditional methods for synthesizing 2-arylpropanoic acids, including 2-(3-ethoxyphenyl)propanoic acid, often result in racemic mixtures, which are equal mixtures of both enantiomers. These routes are valued for their robustness and scalability.

Alkylation reactions represent a fundamental approach to forming the propanoic acid backbone. This typically involves the introduction of a methyl group at the α-position of an arylacetic acid derivative. A common strategy is the mono-c-methylation of arylacetonitriles or methyl arylacetates using reagents like dimethyl carbonate. orgsyn.org The resulting 2-arylpropionitrile or ester can then be hydrolyzed to yield the desired 2-arylpropanoic acid. orgsyn.org The efficiency of these alkylation reactions can be influenced by factors such as the choice of base and reaction conditions. For instance, the use of a strong base is often necessary to generate the enolate for subsequent alkylation. znaturforsch.comontosight.ai

Carbonylation reactions offer a direct method for introducing the carboxylic acid functionality. Palladium-catalyzed carbonylation of vinyl aromatics has been shown to be a highly regioselective method for the synthesis of 2-arylpropanoic acids. acs.orgyoutube.com This approach can achieve high turnovers and yields, with olefins bearing electron-withdrawing groups at the para position exhibiting the highest regioselectivity. acs.org The reaction typically proceeds by treating the corresponding vinyl aromatic with carbon monoxide in the presence of a palladium catalyst. acs.orgyoutube.com The choice of oxidant and reaction pH can be critical factors in controlling the reaction outcome and favoring the desired product. acs.org

The Friedel-Crafts acylation is a powerful tool for forming a key carbon-carbon bond in the synthesis of 2-arylpropanoic acids. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as 3-ethoxybenzene, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com For the synthesis of this compound, 3-ethoxybenzene can be reacted with propionyl chloride to form 3'-ethoxypropiophenone. This ketone intermediate is then converted to the final carboxylic acid through subsequent transformations, such as the Willgerodt-Kindler reaction or by oxidation. Another related approach involves the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, catalyzed by anhydrous aluminum chloride, to yield an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed. google.com

Table 1: Comparison of Classical Synthesis Routes

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Relevant Findings |

| Alkylation | Arylacetonitrile/ester, Methylating agent (e.g., dimethyl carbonate), Base | Well-established, versatile | Requires pre-functionalized starting material, potential for polyalkylation | Mono-c-methylation of arylacetonitriles provides a general method for pure 2-arylpropionic acids. orgsyn.org |

| Carbonylation | Vinyl aromatic, Carbon monoxide, Palladium catalyst | High regioselectivity and yields, direct carboxylation | Requires handling of toxic CO gas, catalyst cost | Palladium-catalyzed carbonylation of vinyl aromatics is highly efficient. acs.org |

| Friedel-Crafts Acylation | Arene, Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Forms key C-C bond effectively, good for aromatic substrates | Stoichiometric amounts of catalyst often needed, potential for rearrangements in some cases | A versatile method for synthesizing aryl ketones as precursors to 2-arylpropanoic acids. organic-chemistry.orgsigmaaldrich.com |

Since classical synthesis routes typically yield racemic mixtures, the separation of the enantiomers, a process known as resolution, is crucial for obtaining the biologically active form. libretexts.orgwikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951), strychnine, or quinine). libretexts.orgyoutube.com These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the individual diastereomers can be treated with an acid or base to regenerate the pure enantiomers of the carboxylic acid. libretexts.orgyoutube.com Another technique is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in excess. mdpi.com For example, lipase-catalyzed enantioselective hydrolysis of racemic esters has been employed for the kinetic resolution of 2-arylpropanoic acids. mdpi.com

Enantioselective Synthesis of this compound and Analogues

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of 2-arylpropanoic acids. youtube.com This involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

One notable approach is asymmetric hydrogenation. The hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral ruthenium-phosphine catalysts, such as those based on the BINAP ligand, can produce the corresponding saturated carboxylic acids with high enantioselectivity. researchgate.net

Asymmetric carbonylation reactions have also been developed. acs.org For instance, palladium-catalyzed asymmetric hydroalkoxycarbonylation of vinyl arenes using chiral phosphine (B1218219) ligands can afford 2-arylpropanoic acids with good enantioselectivity. acs.org More recently, a dual-catalyst system combining photoredox catalysis and chiral nickel catalysis has enabled the asymmetric carbonylative coupling of benzylic halides with amines to produce chiral amides, which can be precursors to chiral carboxylic acids. acs.org

Furthermore, asymmetric Michael additions of arylacetic acid derivatives to electron-deficient alkenes, facilitated by chiral organocatalysts, provide another route to chiral 1,5-dicarbonyl compounds, which can be further transformed into the desired chiral 2-arylpropanoic acids. thieme-connect.de These organocatalytic methods can operate through different activation modes, including iminium catalysis and Lewis base catalysis. thieme-connect.de

Table 2: Key Asymmetric Catalysis Approaches

| Catalytic Approach | Catalyst Type | Key Transformation | Enantioselectivity | Relevant Findings |

| Asymmetric Hydrogenation | Chiral Ru-phosphine complexes (e.g., BINAP-Ru) | Hydrogenation of α,β-unsaturated acids | High (up to 97% ee for some substrates) | Homogeneous catalysis with H8-BINAP-Ru(II) is a promising route to (S)-ibuprofen. researchgate.net |

| Asymmetric Carbonylation | Chiral Pd-phosphine or Ni-based catalysts | Hydroxycarbonylation or carbonylative coupling | Generally good to excellent | Dual photoredox and nickel catalysis allows for asymmetric carbonylative coupling of C(sp³)-halides. acs.org |

| Asymmetric Michael Addition | Chiral organocatalysts | Addition of arylacetic acid derivatives to alkenes | High | Provides access to chiral 1,5-dicarbonyl precursors. thieme-connect.de |

Derivatization and Structural Modification from Precursors

The construction of this compound typically begins with precursors that already contain either the phenylpropanoic acid backbone or a closely related structure. The subsequent steps involve targeted chemical reactions to install the necessary functional groups.

A crucial step in the synthesis is the formation of the ethoxy group on the phenyl ring. This is an etherification reaction, most commonly starting from a phenolic precursor. The logical starting material for this transformation is 2-(3-hydroxyphenyl)propanoic acid. nih.gov Several established methods can be employed for this purpose.

The Williamson ether synthesis is a widely used and high-yielding method for preparing ethers. wikipedia.org This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) precursor with a strong base to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, via a nucleophilic substitution reaction to form the desired ethoxy ether. wikipedia.org Primary alkyl halides are preferred as they favor the substitution reaction over elimination. wikipedia.org

Another approach involves the Ullmann condensation, which is particularly useful for forming diaryl ethers but can be adapted for alkyl-aryl ethers. This method involves the reaction of a phenol or its derivative with a halide in the presence of a copper-based catalyst. wikipedia.orgjsynthchem.com

More contemporary and greener methods are also available. For instance, phenolic ethers can be prepared by reacting a phenol derivative with an alkyl carbonate at temperatures below 160°C. This reaction is facilitated by a catalytic system composed of a base, such as a tertiary amine, and an organic or inorganic iodide, offering good yield and selectivity. google.com

The propanoic acid functional group is a defining feature of this compound class. Its synthesis can be approached in several ways. Often, the carboxylic acid moiety is carried through the synthesis from the starting precursor. However, in many synthetic routes, it is introduced or modified at a later stage.

One common strategy involves the hydrolysis of a corresponding ester. For example, a synthetic route might proceed via an intermediate like ethyl 2-(3-ethoxyphenyl)propanoate. This ester can then be hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like lithium hydroxide, followed by acidification. google.com Esterification, the reverse reaction, is also a key manipulation. The carboxylic acid can be converted to various esters, which can serve as protecting groups or be active compounds in their own right. researchgate.netjackwestin.comyoutube.com This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nagwa.com

Beyond esters, the carboxylic acid group can be converted into other derivatives, such as amides, by reacting with an amine. researchgate.netjackwestin.com These transformations can alter the molecule's properties. While not typically used for the direct synthesis of the target acid, other reactions of the carboxylic acid moiety include its reduction to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com Decarboxylation, the removal of the carboxyl group, is another possible transformation, though it would lead to a different class of compound. nist.govnih.govlibretexts.org

Achieving the specific 1,3-disubstitution pattern (meta-substitution) on the phenyl ring is a key challenge in the synthesis of this compound. The electronic properties of substituents on a benzene (B151609) ring typically direct incoming groups to the ortho and para positions. nih.gov Therefore, direct electrophilic substitution on a simple benzene precursor is often not a viable strategy for obtaining the desired meta-product in high yield.

Synthetic strategies must be designed to overcome this regiochemical challenge. This can involve:

Starting with a meta-substituted precursor: The synthesis can begin with a commercially available starting material that already possesses the desired meta-substitution pattern.

Directing group strategies: Employing a directing group that facilitates meta-substitution can be an effective approach. oregonstate.edu

Rearrangement reactions: Certain reactions, like the Fries rearrangement, can be used to move a substituent on the ring, although this may not be directly applicable for achieving the target structure. nist.gov

Building the ring: In some cases, the substituted benzene ring itself can be constructed through cycloaddition reactions, which allows for precise control over the placement of substituents. oregonstate.edu

The presence of the propanoic acid side chain and the ethoxy group influences the reactivity of the phenyl ring towards further substitution. The ethoxy group is an activating, ortho-para directing group, while the alkyl acid side chain is weakly deactivating and also ortho-para directing. rsc.orgwikipedia.org Understanding these directing effects is crucial if any further modifications to the phenyl ring are planned.

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful optimization of the reaction conditions and processes to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.netresearchgate.net

Key areas for optimization include:

Catalyst Selection and Loading: The choice of catalyst is critical. For etherification, optimizing the type and amount of catalyst (e.g., copper catalysts for Ullmann condensation or phase-transfer catalysts for Williamson synthesis) can significantly improve reaction rates and yields. jsynthchem.comgoogle.com For reactions involving hydrogenation, catalysts like palladium on carbon are common.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be fine-tuned. For example, the etherification with alkyl carbonates is optimized to run at temperatures between 100°C and 150°C for 2 to 6 hours. google.com The optimization of these parameters is often achieved through statistical methods like Plackett-Burman design and Central Composite Design to identify the most significant factors and their optimal levels. nih.gov

Solvent Choice: The selection of an appropriate solvent is crucial for reaction efficiency, product solubility, and ease of purification. Green chemistry principles encourage the use of less hazardous and more environmentally benign solvents. In some cases, using water as a diluent has been shown to be effective. google.com

Purification Methods: On a large scale, purification methods like recrystallization and rectification are preferred over chromatographic methods, which are often not feasible for large quantities. The choice of recrystallization solvent is critical for obtaining a high-purity product. google.com

Process Intensification: Modern approaches such as the use of flow reactors or microwave-assisted synthesis can offer significant advantages over traditional batch processes. These methods can lead to reduced reaction times, improved yields, and better process control. researchgate.netnih.gov

Industrial syntheses of related profens, such as ibuprofen (B1674241) and naproxen, often involve multi-step processes where each step is highly optimized for yield and cost. researchgate.netgoogle.com For example, a patented industrial synthesis of DL-Naproxen involves a series of reactions including ketal formation, bromination, rearrangement, and hydrolysis, with reported high yields suitable for large-scale production. google.com These established industrial processes provide valuable insights into the types of considerations necessary for the successful scale-up of this compound synthesis.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Ethoxyphenyl)propanoic acid, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its structure.

Proton (¹H) NMR for Structural Connectivity Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Based on established principles of chemical shifts and spin-spin coupling, a predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ can be constructed.

The ethoxy group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to coupling with each other. The aromatic protons on the phenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their substitution pattern. The methine (CH) proton of the propanoic acid moiety will likely appear as a quartet, being split by the adjacent methyl group protons, which in turn will show up as a doublet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - |

| Aromatic Protons (Ar-H) | 6.7 - 7.3 | multiplet | - |

| Methylene (-OCH₂CH₃) | 3.4 - 3.6 | quartet | ~7.0 |

| Methine (-CH(CH₃)COOH) | 3.7 (approx.) | quartet | ~7.2 |

| Methyl (-CH(CH₃)COOH) | 1.5 (approx.) | doublet | ~7.2 |

| Methyl (-OCH₂CH₃) | 1.2 | triplet | ~7.0 |

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For this compound, the carbonyl carbon of the carboxylic acid is expected to appear at a significantly downfield position. The aromatic carbons will produce a series of signals in the 110-160 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most downfield among them due to the oxygen's deshielding effect. The carbons of the ethoxy group and the propanoic acid side chain will have characteristic chemical shifts in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~175 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-H & C-C) | 110 - 145 |

| Methylene (-OCH₂) | ~63 |

| Methine (-CH) | ~45 |

| Methyl (-CH(CH₃)COOH) | ~18 |

| Methyl (-OCH₂CH₃) | ~15 |

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Advanced NMR Techniques (2D-NMR, DEPT) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the ethoxy group and the propanoic acid side chain, would be absent in a DEPT spectrum. This allows for the definitive assignment of the carbon signals obtained in the standard ¹³C NMR spectrum.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methine protons of the propanoic acid moiety, and between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their respective carbon signals in the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Key Functional Groups (e.g., carbonyl, ether, aromatic)

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl Group (C=O): A strong and sharp absorption band is predicted to appear in the region of 1700-1725 cm⁻¹. This is a hallmark of the C=O stretching vibration of a carboxylic acid. nih.gov

Ether Group (C-O-C): The asymmetric stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong absorption band around 1250 cm⁻¹. nih.gov A symmetric stretching band may also be observed near 1040 cm⁻¹.

Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid will result in a very broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak, Sharp |

| C-O-C stretch (Ether) | ~1250 (asymmetric) | Strong |

Note: The predicted values are based on the analysis of similar structural fragments and may vary from experimental values.

Conformational Insights from Vibrational Modes

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to the vibrations of non-polar bonds. It would be expected to show strong signals for the aromatic ring C=C stretching vibrations and the C-C backbone of the molecule. Analysis of the low-frequency region in the Raman spectrum could potentially yield information about the torsional modes of the molecule, offering further clues about its preferred conformation in the solid state or in solution. However, without experimental data, a detailed conformational analysis remains speculative.

Hydrogen Bonding Interactions Analysis

The analysis of hydrogen bonding interactions, typically performed using techniques like Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, provides insight into the intermolecular forces governing the compound's physical properties. For carboxylic acids like this compound, the hydroxyl group (-OH) and carbonyl group (C=O) are expected to participate in significant hydrogen bonding, often leading to the formation of dimers in the solid state or in non-polar solvents. A characteristic broad absorption band in the infrared spectrum, typically in the range of 2500–3300 cm⁻¹, would indicate O-H stretching involved in hydrogen bonds. docbrown.info However, specific experimental spectra and detailed analyses for this compound are not documented in the available literature.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₁H₁₄O₃), allowing for the unambiguous determination of its elemental composition. The theoretical monoisotopic mass of this compound is 194.0943 g/mol . nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a product ion spectrum, which provides detailed structural information. For this compound, fragmentation would likely occur at the bonds adjacent to the carboxylic acid and the phenyl ring. libretexts.org

Expected fragmentation pathways could include:

Loss of the carboxyl group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺.

Cleavage of the bond between the alpha-carbon and the phenyl ring.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically possible.

While fragmentation patterns for general propanoic acid and related aromatic compounds are known, specific MS/MS data and a confirmed fragmentation pathway for this compound are not available. researchgate.netdocbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Bond Parameters

A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. acs.org This would confirm the connectivity of the ethoxy group at the meta-position of the phenyl ring and the propanoic acid moiety.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Analysis of the crystal structure would reveal how the molecules pack in the solid state. Intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups and potentially weaker C-H···O or π-π stacking interactions involving the phenyl rings, would be identified and characterized. nih.govscribd.com

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular system to determine its electronic structure and other related properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of organic compounds. researchgate.net It has become a standard approach in many advanced thermochemistry protocols, often utilizing functionals like B3LYP. semanticscholar.org The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 2-(3-Ethoxyphenyl)propanoic acid, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be performed to determine its equilibrium geometry. materialsciencejournal.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated, providing a foundation for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C-C (propanoic) | ~1.53 Å | |

| Bond Angles | O=C-O (carboxyl) | ~123° |

| C-C-C(propanoic) | ~110° | |

| Dihedral Angle | C-C-O-H | ~180° (for trans conformer) |

Note: The values in this table are illustrative examples based on typical DFT results for similar carboxylic acids and are not from a specific published study on this exact molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. dntb.gov.ua These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide highly accurate descriptions of electronic and vibrational properties. researchgate.netmdpi.com

For this compound, ab initio calculations can determine its electronic states and predict its vibrational spectra (infrared and Raman). researchgate.netscirp.org The calculated vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms, can be compared with experimental spectra to confirm the molecular structure. researchgate.net Furthermore, these methods can provide precise values for ionization potentials and electron affinities. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.org

Table 2: Illustrative Global Reactivity Descriptors for this compound based on FMO Theory

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. materialsciencejournal.org |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | (χ2) / (2η) | Measures the ability of a molecule to accept electrons. chemrxiv.org |

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution within a molecule. libretexts.org It is plotted on the surface of the molecule's electron density. MEP maps are invaluable tools for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Different colors on the MEP map represent different electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to attack by electrophiles. For this compound, the oxygen atoms of the carboxyl group would be the most electron-rich areas.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to attack by nucleophiles. The acidic hydrogen of the carboxyl group would be the most electron-poor region.

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a clear, visual prediction of how the molecule will interact with other charged or polar species. libretexts.org

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions, providing a deeper understanding of reaction mechanisms.

Computational modeling allows chemists to explore the potential energy surface of a reaction. This involves mapping out the energy changes as reactants are converted into products. A key goal is to identify the reaction pathway, which is the lowest energy route from reactants to products.

Along this pathway, a critical point is the transition state , which is the structure corresponding to the highest energy point. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the structures and energies of reactants, products, intermediates, and transition states, computational methods can elucidate complex reaction mechanisms step-by-step. researchgate.net For a molecule like this compound, this could involve modeling its synthesis, esterification, or decarboxylation to understand the precise sequence of bond-breaking and bond-forming events.

Energy Profiles of Chemical Transformations

The study of energy profiles for chemical transformations is crucial for understanding reaction feasibility, rates, and mechanisms. These profiles map the potential energy of a system as it progresses from reactants to products, highlighting transition states and intermediates. For 2-arylpropanoic acids, computational methods, particularly Density Functional Theory (DFT), are employed to model these transformations.

While a specific energy profile for the synthesis of this compound is not documented, studies on related profens offer valuable insights. For instance, the synthesis of ibuprofen (B1674241) often involves a multi-step process, and DFT calculations can elucidate the energy landscape of key steps, such as carbonylation or rearrangement reactions. acs.org These calculations help in optimizing reaction conditions by identifying the rate-determining step and suggesting pathways to lower the activation energy.

A recent study on the hydrobromination of allyl carboxylates, including derivatives of ibuprofen, utilized DFT calculations to map the reaction energy profile. acs.org The calculations supported a mechanism involving a cobalt hydride species and radical intermediates, with computed free energy barriers for key steps like migratory insertion and atom transfer. acs.org Such computational analyses are instrumental in understanding the intricacies of reaction mechanisms that would be difficult to probe experimentally.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can simulate these effects, providing a microscopic understanding of solvent-solute interactions. For reactions involving charged or polar species, such as the SN2 reactions often encountered in the synthesis of profen precursors, the choice of solvent is critical. quora.comchemrxiv.orgresearchgate.netresearchgate.netchemistrysteps.com

Polar protic solvents, like water and alcohols, can stabilize both cations and anions through hydrogen bonding. In the context of an SN2 reaction, this can solvate the nucleophile, potentially reducing its reactivity, and stabilize the leaving group. chemistrysteps.com Conversely, polar aprotic solvents, such as DMSO or DMF, solvate cations well but leave anions relatively "naked" and more reactive. quora.comchemistrysteps.com

Computational studies on SN2 reactions have shown that moving from the gas phase to a polar solvent can dramatically alter the potential energy surface. researchgate.net For example, a reaction that has a double-well potential in the gas phase may become a single-barrier process in solution. researchgate.net While specific data for this compound is unavailable, it is expected that its synthesis and reactivity would be similarly influenced by the solvent environment. The table below illustrates the general effect of solvent type on SN2 reaction rates.

Table 1: General Solvent Effects on SN2 Reaction Rates

| Solvent Type | Characteristics | Effect on SN2 Rate |

| Polar Protic | Contains O-H or N-H bonds; can hydrogen bond. | Decreases rate by solvating the nucleophile. |

| Polar Aprotic | Has a dipole moment; cannot hydrogen bond. | Increases rate by leaving the nucleophile more reactive. |

| Nonpolar | Low dielectric constant; no significant dipole. | Generally slow rates due to poor solubility of reactants. |

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. q-chem.comreadthedocs.io By scanning key dihedral angles and calculating the energy at each point, a conformational energy map can be generated. This allows for the identification of low-energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them. core.ac.ukresearchgate.net

For profens, the key dihedral angles involve the rotation of the aryl group relative to the propanoic acid side chain, and the orientation of the carboxylic acid group. A comprehensive conformational analysis of ibuprofen using DFT calculations revealed eight stable conformers. nih.gov The energy differences between these conformers were found to be relatively small, suggesting that multiple conformations could coexist at room temperature. core.ac.uk

A similar exploration for this compound would involve rotating the ethoxyphenyl group and the propanoic acid moiety to map its conformational landscape. The likely low-energy conformers would balance steric hindrance and favorable electronic interactions.

Table 2: Relative Energies of Ibuprofen Conformers

| Conformer | Relative Energy (kJ/mol) | Population at Room Temperature (%) |

| AB | 0 | 75 |

| CD | 4.1 | 14 |

| EF | 5.2 | 9 |

| GH | 9.2 | 2 |

| (Data sourced from a conformational study of ibuprofen using DFT calculations) core.ac.uk |

Diastereomeric and Enantiomeric Conformational Preferences

Since this compound is a chiral molecule, it exists as a pair of enantiomers (R and S). The biological activity of many profens is stereospecific, with the S-enantiomer typically being the more active form. nih.gov Computational modeling can be used to understand the conformational preferences of each enantiomer and how they interact differently with a chiral environment, such as a biological receptor or a chiral stationary phase in chromatography. researchgate.net

Studies on ketoprofen (B1673614) have shown that while the enantiomers have similar pharmacokinetics, their interaction with chiral environments can be different. nih.govnih.gov When diastereomeric derivatives of profens are formed, for example, through esterification with a chiral alcohol, their conformational landscapes can differ significantly. This is due to the different spatial interactions between the two chiral centers.

A study on the diastereomeric 1-β-O-acyl glucuronides of alminoprofen, a related 2-arylpropanoic acid, found that the degradation rate constants were different for the (2R)- and (2S)-diastereomers. nih.gov This difference in reactivity is a direct consequence of their different three-dimensional structures and stabilities. The (R)/(S) ratio of the degradation rate constants for several 2-arylpropanoic acid-derived acyl glucuronides is approximately 2. nih.gov

Computational analysis can predict the most stable conformations of these diastereomers and help to rationalize such experimental observations. For this compound, it is expected that the R and S enantiomers would have identical conformational energies in an achiral environment, but their diastereomeric derivatives would exhibit distinct conformational preferences and stabilities.

Chemical Reactivity and Transformation Pathways of 2 3 Ethoxyphenyl Propanoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in 2-(3-Ethoxyphenyl)propanoic acid, readily undergoing reactions typical of this functional group.

Esterification and Amide Formation

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukceon.rs This reversible reaction, known as Fischer esterification, is a standard method for protecting the carboxylic acid or for synthesizing ester derivatives with specific properties. chemguide.co.ukgoogle.com The reaction rate and yield can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rsresearchgate.net For instance, increasing the alcohol concentration and the temperature generally favors ester formation. ceon.rs

Amide Formation: The carboxylic acid can also be transformed into amides by reacting with an amine. rsc.orglibretexts.org Direct reaction with an amine is often inefficient and may require high temperatures. rsc.org More commonly, the carboxylic acid is first "activated" to a more reactive derivative, such as an acyl chloride or by using a coupling agent, to facilitate amide bond formation under milder conditions. libretexts.org For example, 2-(3-phenoxyphenyl)-2-cyano-propionic acid ethyl ester can be reacted with ammonia (B1221849) in methanol (B129727) to form the corresponding amide. google.com Another approach involves the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net

Table 1: Esterification and Amide Formation Reactions

| Reaction | Reactant | Reagent/Catalyst | Product |

|---|---|---|---|

| Esterification | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine | Activating Agent (e.g., SOCl₂, DCC) | Amide |

Reduction to Alcohols and Oxidation Reactions

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, though it typically requires specific conditions. For simple carboxylic acids, this process often necessitates high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate plays a crucial role. In some biological systems, the decarboxylation of similar aromatic propanoic acids, like cinnamic acid, has been observed. mdpi.com Theoretical studies on the decarboxylation of propanoic acid on metal surfaces suggest that the reaction pathway can be complex, involving initial bond scission at the O-H or C-C bond. osti.gov

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The two substituents on the phenyl ring, the ethoxy group (-OCH₂CH₃) and the propanoic acid group (-CH₂CH₂COOH), exert different electronic effects, thereby influencing the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Ethoxy Group: The ethoxy group is an activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

Propanoic Acid Group: The alkyl chain with the carboxylic acid at the end is generally considered a deactivating group, although weakly. While the alkyl portion is electron-donating via induction, the carboxylic acid group is electron-withdrawing. However, due to its separation from the ring by two methylene (B1212753) groups, its deactivating effect is significantly attenuated compared to a directly attached carboxyl group. It will primarily direct incoming electrophiles to the meta position relative to its point of attachment, but its influence is weaker than the powerful ortho, para-directing effect of the ethoxy group.

Given the stronger activating and directing effect of the ethoxy group, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho and para to the ethoxy group. These positions are C2, C4, and C6.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | 3 | Activating, Electron-donating (resonance) | ortho, para (to position 3) |

| Propanoic acid (-CH₂CH₂COOH) | 1 | Weakly Deactivating, Electron-withdrawing (inductive) | meta (to position 1) |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific reagents used generate the electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions on the Phenyl Moiety

The functional groups on the phenyl ring can be interconverted to create new derivatives. ub.eduvanderbilt.edu For example, if a nitro group were introduced onto the ring via nitration, it could subsequently be reduced to an amino group. youtube.com Similarly, a hydroxyl group, if present, could be converted into a sulfonate ester, which is a good leaving group for nucleophilic substitution reactions. ub.edu These transformations allow for the synthesis of a diverse range of compounds from the basic this compound scaffold.

Transformations Involving the Ethoxy Side Chain

The ethoxy group (-O-CH₂CH₃) attached to the phenyl ring is a key structural feature that significantly influences the molecule's properties and reactivity. Its transformations primarily involve the cleavage of the ether bond.

The ether linkage in this compound, being an aryl alkyl ether, exhibits characteristic reactivity, particularly towards strong acids. wikipedia.org The formation of this linkage, conversely, typically follows established synthetic routes like the Williamson ether synthesis.

Acid-Catalyzed Cleavage: The most prominent reaction of the ethoxy group is its cleavage under strongly acidic conditions, typically with hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). byjus.comtransformationtutoring.com Hydrochloric acid (HCl) is generally not reactive enough for this transformation. youtube.com The reaction proceeds via a nucleophilic substitution mechanism.

The process begins with the protonation of the ether's oxygen atom by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comvedantu.com Following this activation step, a halide anion (I⁻ or Br⁻) acts as a nucleophile. In the case of this compound, the nucleophile attacks the ethyl group's carbon atom, as it is a primary, sterically less hindered site. libretexts.orgmasterorganicchemistry.com This occurs via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com

The cleavage results in the formation of 2-(3-hydroxyphenyl)propanoic acid and an ethyl halide (ethyl iodide or ethyl bromide). The carbon-oxygen bond between the phenyl ring and the ether oxygen does not break, because the sp²-hybridized aromatic carbon is resistant to nucleophilic attack, and the formation of a phenyl carbocation is highly unfavorable. youtube.comquora.comyoutube.com

Catalytic Cleavage: Beyond strong acids, various catalytic systems can achieve the cleavage of aryl ethers. These methods are often explored for applications like lignin (B12514952) depolymerization, where aryl ether bonds are prevalent. acs.orgnih.gov Transition metal catalysts, including those based on nickel and molybdenum, have been developed for this purpose. nih.gov For instance, nickel-based systems can catalyze the reductive cleavage of aryl ethers to yield arenes, a transformation that proceeds without an external reductant by utilizing the alkoxy group itself.

The ethoxy group, and the molecule as a whole, can undergo oxidation under certain conditions. Ethers are known to be capable of forming explosive peroxides over time, a reaction involving radical processes. wikipedia.org The oxidation of this compound can be expected to occur at several sites.

The primary sites susceptible to oxidation are the benzylic carbon of the propanoic acid side chain and the ethyl group of the ether. The oxidation of similar alkylaromatic compounds, such as ethylbenzene, is known to proceed through a free-radical autoxidation mechanism, which would lead to the formation of ketones and alcohols. rsc.org In the context of this compound, this could potentially yield products where the ethyl group is oxidized.

Furthermore, the presence of the electron-donating ethoxy group can activate the aromatic ring, making it more susceptible to oxidative degradation, potentially initiated by reactive oxygen species like hydroxyl radicals (•OH). nih.gov Studies on the oxidation of methoxybenzenes have shown that they can form cation radicals, indicating the electronic influence of the alkoxy group on the aromatic system's redox properties. acs.org

Mechanistic Studies of Key Chemical Reactions

Understanding the mechanisms of these transformations requires an analysis of their kinetics, thermodynamics, and the role of catalysts in influencing reaction pathways and efficiency.

Kinetics: The rate of acid-catalyzed ether cleavage is dependent on several factors. The reaction with hydroiodic acid is generally faster than with hydrobromic acid, which is attributed to both the higher acidity of HI and the greater nucleophilicity of the iodide ion compared to the bromide ion. wikipedia.org The initial protonation of the ether oxygen is a crucial equilibrium step; since ethers have a basicity similar to alcohols, this equilibrium can be slow at room temperature. wikipedia.org For related lignin model compounds, it has been noted that the presence of a neighboring hydroxyl group can accelerate the cleavage rate by orders of magnitude, highlighting the influence of other functional groups on reactivity. nih.gov

| Parameter | Value | Model Compound/System | Significance |

|---|---|---|---|

| Bond Dissociation Energy (α-O-4) | ~215 kJ/mol | Lignin Model Compound | Represents the energy required to homolytically cleave the ether bond, indicating its stability. acs.orgnih.gov |

| Bond Dissociation Energy (β-O-4) | ~290 kJ/mol | Lignin Model Compound | Shows the increased stability of different ether linkage types. acs.orgnih.gov |

| Gibbs Free Energy Barrier (ΔG‡) | 145 kJ/mol | Benzyl (B1604629) Phenyl Ether (BPE) | Indicates the activation energy for acid-catalyzed hydrolysis, a kinetically controlled process. acs.org |

| Overall Reaction Free Energy (ΔG) | -8.2 kcal/mol (-34.3 kJ/mol) | Phenethyl Phenyl Ether Model | Shows that the overall cleavage reaction is thermodynamically favorable (exergonic). acs.org |

In catalytic transformations, performance is measured by efficiency and selectivity. Key metrics include the Turnover Number (TN), which quantifies the number of substrate molecules converted per catalyst molecule before deactivation, and the Turnover Frequency (TOF), which measures the rate of reaction per unit time. umb.edu

The specificity of a catalyst determines the reaction pathway and the resulting products. For aryl ether cleavage, different catalysts can yield vastly different outcomes.

Acid Catalysis: As detailed previously, strong acids like HBr and HI show high specificity for cleaving the alkyl C-O bond in aryl alkyl ethers, selectively producing a phenol (B47542) and an alkyl halide. libretexts.orgquora.com

Metal Catalysis: Transition metal catalysts offer alternative reaction pathways. For example, certain ruthenium-based metathesis catalysts have demonstrated extremely high efficiency, with Turnover Numbers reaching up to 7400 in specific applications. nih.gov While not a direct cleavage reaction, this illustrates the high performance achievable with modern catalysts. In ether cleavage, systems like molybdenum or tungsten halides with acid chlorides have been used to convert ethers to esters with high yields (75–98%). nih.gov Nickel-catalyzed systems can be highly specific for reductive cleavage, converting the aryl ether directly to an arene.

| Catalyst System | Reaction Type | Substrate/Model | Performance/Specificity | Reference |

|---|---|---|---|---|

| HBr / HI | Acid-Catalyzed Cleavage | Aryl Alkyl Ethers | Highly specific for cleavage to phenol and alkyl halide. | libretexts.orgquora.com |

| Chelated Ru-based Catalyst | Olefin Metathesis | Terminal Olefins | High performance with TONs up to 7400 and >95% Z-selectivity. | nih.gov |

| MoCl₅ / Benzoyl Chloride | Ester Formation via Cleavage | Dioctyl Ether | Specific for converting an ether to an ester, with yields up to 98%. | nih.gov |

| Ni(COD)₂ / PCy₃ | Reductive Cleavage | Aryl Alkyl Ethers | Specific for C-O bond cleavage to form arenes, without external reductant. | masterorganicchemistry.com |

Stereochemical Aspects of 2 3 Ethoxyphenyl Propanoic Acid

Chirality and Enantiomerism of the α-Substituted Propanoic Acid Moiety

2-(3-Ethoxyphenyl)propanoic acid possesses a single stereocenter at the second carbon atom (C2) of the propanoic acid chain, also known as the α-carbon. This carbon is bonded to four different substituents: a hydrogen atom, a carboxyl group (-COOH), a methyl group (-CH3), and a 3-ethoxyphenyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image. youtube.com

This non-superimposability gives rise to the existence of two enantiomers: (S)-2-(3-ethoxyphenyl)propanoic acid and (R)-2-(3-ethoxyphenyl)propanoic acid. Enantiomers are stereoisomers that are mirror images of each other and have identical physical and chemical properties in an achiral environment. youtube.com However, they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors in the body. hplc.eu The synthesis of a single enantiomer is often desirable in the pharmaceutical industry to ensure a specific therapeutic effect. hplc.eu

Enantioselective Synthesis Strategies and Yield Optimization

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound, thus avoiding the need for subsequent resolution of a racemic mixture. wikipedia.org Various strategies have been developed for the enantioselective synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs.

One notable approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be used to direct the alkylation of a propionyl group, leading to the formation of the desired enantiomer with high diastereoselectivity. wikipedia.org

Another powerful strategy is asymmetric hydrogenation, where a prochiral precursor, such as an α,β-unsaturated carboxylic acid, is hydrogenated using a chiral catalyst. Chiral transition metal complexes, for example, those containing rhodium or ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of related α-aryl acrylic acids to produce the corresponding propanoic acids with high enantiomeric excess (ee).

Enzymatic catalysis offers a highly selective method for producing enantiomerically pure compounds. colab.ws For a structurally related compound, S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a biocatalytic approach using enantioselective hydrolysis of the racemic ethyl ester has been developed. colab.ws This process, which was scaled up to a 44-kg pilot scale, yielded the desired S-enantiomer in 43-48% yield with high enantiomeric purities of 98.4-99.6% ee. colab.wsacs.org Such enzymatic methods often involve screening for a suitable enzyme and optimizing process conditions to maximize yield and enantioselectivity. colab.ws

Kinetic resolution is another technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in excess. clockss.org For example, the kinetic resolution of various racemic 2-aryloxypropanoic acids has been achieved through high-enantioselective esterification using a chiral acyl-transfer catalyst, affording optically active carboxylic acids and their corresponding esters with high enantioselectivities. clockss.org

| Synthesis Strategy | Key Features | Example Application (Related Compounds) | Reported Yield/Enantioselectivity |

| Enzymatic Hydrolysis | Highly selective hydrolysis of a racemic ester. | S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid production. colab.wsacs.org | 43-48% yield, 98.4-99.6% ee. colab.wsacs.org |

| Kinetic Resolution via Esterification | Enantioselective esterification of a racemic acid. | Separation of racemic 2-aryloxypropanoic acids. clockss.org | High enantioselectivities (s-values up to 158). clockss.org |

| Asymmetric Synthesis with Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Asymmetric synthesis of various chiral acids. wikipedia.org | High diastereoselectivity. wikipedia.org |

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial process when enantioselective synthesis is not feasible or when the racemic mixture is more readily available.

Classical resolution involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent, typically a chiral base if the target is an acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by removing the chiral auxiliary, usually by treatment with an acid or base. wikipedia.orglibretexts.org Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org The success of this method often depends on finding a suitable resolving agent that forms well-defined, easily separable crystalline salts with one of the diastereomers. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. hplc.eunih.gov CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. hplc.eu The separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For the separation of profens, a class of 2-arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. hplc.eumdpi.com Columns like Chiralpak® and Chiralcel® are commercially available and have demonstrated broad applicability for the resolution of racemic carboxylic acids. nih.gov The mobile phase composition, which often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), can be optimized to achieve the desired separation. nih.gov

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

| Polysaccharide-based (e.g., Chiralpak AD-H) | Differential interactions (hydrogen bonding, dipole-dipole, π-π interactions) with the helical polymer structure. mdpi.com | Profens, various acidic and neutral racemates. hplc.eu |

| Pirkle-type (e.g., Whelk-O 1) | π-π interactions, hydrogen bonding, and steric interactions between the analyte and the π-acidic or π-basic CSP. hplc.eu | NSAIDs, amides, esters, alcohols. hplc.eu |

| Crown Ether-based (e.g., CROWNPAK CR(+)) | Inclusion complexation, primarily for compounds with primary amino groups. nih.gov | Amino acids, primary amines. nih.gov |

Beyond classical resolution, other crystallization methods can be employed. Preferential crystallization, also known as resolution by entrainment, involves seeding a saturated solution of the racemate with crystals of one pure enantiomer. This can induce the crystallization of that same enantiomer, leaving the other in the solution. wikipedia.org This method is less common and requires the system to form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers, rather than a racemic compound.

Another technique is stripping crystallization, which combines distillation and crystallization under reduced pressure and temperature. This method has been applied to the purification of S-ibuprofen from its enantiomeric mixture. researchgate.net

Determination of Enantiomeric Purity (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Determining the enantiomeric purity, or enantiomeric excess (ee), is essential to evaluate the success of an enantioselective synthesis or resolution. thieme-connect.de

Chiral HPLC is one of the most accurate and common methods for determining enantiomeric purity. nih.gov Using the same principles as preparative chiral chromatography, an analytical-scale HPLC with a chiral stationary phase can separate and quantify the two enantiomers in a sample. mdpi.comnih.gov The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. The method must be validated to ensure it is linear, precise, and accurate for the quantification of the minor enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents is another valuable technique. nih.govtcichemicals.com Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. nih.gov In the presence of a chiral shift reagent, the enantiomers of this compound will form diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum. nih.govtcichemicals.com By integrating the signals of the separated peaks, the ratio of the enantiomers can be determined. nih.gov Alternatively, a chiral derivatizing agent, such as Mosher's acid, can be used to convert the enantiomers into diastereomers, which will also exhibit distinct NMR spectra. tcichemicals.com

| Analytical Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation in time. mdpi.comnih.gov | High accuracy and sensitivity, applicable to a wide range of compounds. nih.gov |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR chemical shifts. nih.govtcichemicals.com | Relatively fast, does not require chromatographic separation. nih.gov |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra. tcichemicals.com | Can provide information on absolute configuration. tcichemicals.com |

Synthetic Utility As an Intermediate or Building Block

Utilization in the Synthesis of Complex Molecular Architectures

The structure of 2-(3-Ethoxyphenyl)propanoic acid is an ideal foundation for creating complex molecular architectures. The carboxylic acid function is a primary site for modification, readily convertible into esters, amides, and other derivatives, which can introduce new functionalities and significantly increase molecular complexity. For instance, coupling the carboxylic acid with various amines or alcohols can generate a library of compounds with diverse properties.

This approach is analogous to the synthetic strategies employed for other 2-arylpropanoic acids, such as ketoprofen (B1673614), where the propanoic acid backbone is used to build more elaborate structures like hydroxamic acids and ketoximes. vulcanchem.comresearchgate.net Similarly, the synthesis of complex propanoic acid derivatives often involves multi-step pathways that include etherification, amidation, and alkylation to assemble intricate side chains onto a simpler propanoic acid core. ontosight.ai The 2-phenylpropionic acid framework is a well-established starting point for a variety of important compounds. orgsyn.org

The ethoxy group on the phenyl ring also plays a crucial role. It modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions, and enhances the lipophilicity of the resulting molecules. vulcanchem.com This feature can be strategically exploited to fine-tune the physicochemical properties of the final complex products.

Table 1: Potential Complex Derivatives from this compound

| Starting Material | Reagent/Reaction Type | Potential Product Class | Application Focus |

|---|---|---|---|

| This compound | Amine Coupling (e.g., with substituted anilines) | N-Aryl-2-(3-ethoxyphenyl)propanamides | Introduction of new pharmacophores |

| This compound | Esterification (e.g., with functionalized alcohols) | Functionalized Esters | Pro-drug design, material science |

| This compound | Reduction of COOH to alcohol, followed by etherification | Ether-linked Dimers/Complexes | Creation of larger, flexible molecules |

| This compound | Curtius/Hoffmann/Lossen Rearrangement | 1-(3-Ethoxyphenyl)ethylamine Derivatives | Access to chiral amine building blocks |

Role in Multi-Step Organic Synthesis Pathways

The true value of this compound as a building block is realized in multi-step synthesis, where a sequence of reactions is used to construct a target molecule. researchgate.net The distinct reactivity of its functional groups allows for a programmed and logical approach to synthesis.

A typical multi-step sequence might begin with the modification of the carboxylic acid group. For example, conversion to an ester or amide not only introduces a new functional group but also protects the acid during subsequent reactions on the aromatic ring. google.com Following this, the electron-donating nature of the meta-positioned ethoxy group directs electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) primarily to the ortho and para positions relative to the ethoxy group.

This regioselectivity allows for the controlled introduction of additional substituents onto the aromatic core. These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as diazotization or amide bond formation. A patent for the synthesis of 2-(3-phenoxy-phenyl)-propionic acid demonstrates a multi-step process involving cyanation, methylation, and hydrolysis, showcasing a pathway that could be conceptually adapted. google.com

Table 2: Illustrative Multi-Step Synthesis Pathway

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Esterification | Ethanol (B145695), H₂SO₄ (cat.) | Ethyl 2-(3-ethoxyphenyl)propanoate | Protect carboxylic acid, modify solubility |

| 2 | Nitration | HNO₃, H₂SO₄ | Ethyl 2-(3-ethoxy-4-nitrophenyl)propanoate | Introduce a functional handle on the ring |

| 3 | Reduction | H₂, Pd/C or SnCl₂ | Ethyl 2-(4-amino-3-ethoxyphenyl)propanoate | Convert nitro to a reactive amino group |

| 4 | Amide Coupling | Acyl chloride (R-COCl) | Ethyl 2-(4-acetamido-3-ethoxyphenyl)propanoate | Build further complexity from the amine |

| 5 | Hydrolysis | NaOH (aq), then H₃O⁺ | 2-(4-Acetamido-3-ethoxyphenyl)propanoic acid | Deprotect the carboxylic acid to yield final product |

Development of Novel Chemical Methodologies Employing this compound as a Substrate

Beyond its role as a building block in target-oriented synthesis, this compound is an excellent candidate substrate for the development of new synthetic methodologies. The presence of multiple C-H bonds on the aromatic ring and the aliphatic chain offers opportunities for late-stage functionalization through modern catalytic methods.

For instance, the development of regioselective C-H activation/functionalization reactions is a major focus in contemporary organic chemistry. Using this compound as a model substrate could lead to new catalytic systems capable of selectively installing functional groups at specific positions on the phenyl ring, guided by the existing substituents. Such methodologies could provide more efficient and atom-economical routes to a wide range of derivatives compared to traditional electrophilic substitution reactions.

Furthermore, the chiral center at the C-2 position makes it a suitable substrate for developing new asymmetric transformations. Methodologies that can perform reactions at the alpha-position or on the aromatic ring without disturbing the existing stereocenter are of high value. Research into the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives using superacids demonstrates the exploration of novel activation methods for carbon-carbon bond formation, a principle that could be applied to substrates like this compound. mdpi.com

Table 3: Potential Methodologies for Development

| Methodology | Target Reaction | Potential Catalyst/Reagent System | Scientific Value |